molecular formula C18H24N2O2 B8270466 3-(Tert-butyl)-1-(mesitylmethyl)-1H-pyrazole-5-carboxylic acid CAS No. 306937-05-3

3-(Tert-butyl)-1-(mesitylmethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B8270466
CAS No.: 306937-05-3
M. Wt: 300.4 g/mol
InChI Key: NJFBQPMGXYRKFX-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-1-(mesitylmethyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-1-(mesitylmethyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds can lead to the formation of pyrazole rings .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts can be employed to enhance efficiency and scalability . Additionally, industrial processes may incorporate advanced purification methods like recrystallization and chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-1-(mesitylmethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted pyrazoles .

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1-(mesitylmethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

CAS No.

306937-05-3

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

5-tert-butyl-2-[(2,4,6-trimethylphenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C18H24N2O2/c1-11-7-12(2)14(13(3)8-11)10-20-15(17(21)22)9-16(19-20)18(4,5)6/h7-9H,10H2,1-6H3,(H,21,22)

InChI Key

NJFBQPMGXYRKFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C(=CC(=N2)C(C)(C)C)C(=O)O)C

Origin of Product

United States

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